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molecular formula C14H22O2 B3056956 3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol CAS No. 75546-54-2

3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol

Cat. No. B3056956
M. Wt: 222.32 g/mol
InChI Key: BHVGRRDNGXMZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06717020B2

Procedure details

To the solution obtained above after hydrogen gas evolution had ceased, 45 g (0.27 mol) of 2-methyl-6-t-butylphenol were added, and then heated under reduced pressure, thereby 15 g (0.47 mol) of methanol were removed from the reaction system. Then, 15.9 g (0.27 mol) of allyl alcohol and 13.5 g (0.15 mol) of toluene were added thereto. The resulting solution after the addition of toluene and allyl alcohol were transferred to a pressure container, and the atmosphere thereof was substituted with nitrogen gas, sealed and heated up to 210° C. and maintained at the same temperature for 4 hours. Thereafter the reaction mixture was cooled to room temperature and a sample thereof was analyzed by gas-chromatography. The desired product, 3-(3-t-butyl-4-hydroxy-5-methylphenyl)propanol was obtained in a yield of 82%.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:3]=1[OH:12].CO.[CH2:15]([OH:18])[CH:16]=[CH2:17]>C1(C)C=CC=CC=1>[C:8]([C:4]1[CH:5]=[C:6]([CH2:17][CH2:16][CH2:15][OH:18])[CH:7]=[C:2]([CH3:1])[C:3]=1[OH:12])([CH3:9])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
15.9 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
13.5 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under reduced pressure
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the reaction mixture was cooled to room temperature

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C)CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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